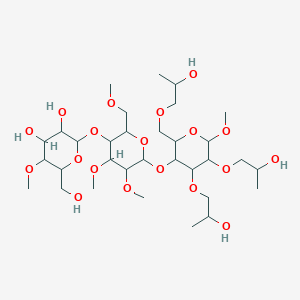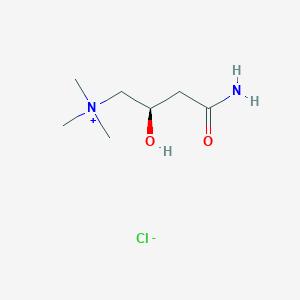
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Carnitinamide chloride is a chemical compound that belongs to the class of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-carnitinamide chloride typically involves the reaction of ®-carnitine with an appropriate amide-forming reagent. One common method is the reaction of ®-carnitine with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with an amine to produce ®-carnitinamide chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-carnitinamide chloride may involve large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity ®-carnitinamide chloride.
化学反应分析
Types of Reactions
®-Carnitinamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Reduction: Reduction reactions can convert ®-carnitinamide chloride to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, such as carnitine esters, carnitine amides, and carnitine alcohols
科学研究应用
®-Carnitinamide chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other carnitine derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: ®-Carnitinamide chloride is investigated for its potential therapeutic applications, including its use as a supplement for enhancing fatty acid metabolism and as a treatment for metabolic disorders.
Industry: The compound is used in the production of dietary supplements and as an additive in various industrial processes.
作用机制
The mechanism of action of ®-carnitinamide chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the conversion of fatty acids into energy. The molecular targets include carnitine acyltransferases and carnitine transporters, which are essential for the proper functioning of the fatty acid metabolism pathway .
相似化合物的比较
Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.
Propionyl-L-carnitine: A derivative of carnitine with potential cardiovascular benefits.
Uniqueness
®-Carnitinamide chloride is unique due to its specific amide structure, which may confer distinct biochemical properties compared to other carnitine derivatives
属性
分子式 |
C7H17ClN2O2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m1./s1 |
InChI 键 |
MVOVUKIZAZCBRK-FYZOBXCZSA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)N)O.[Cl-] |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


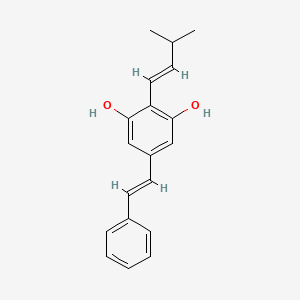
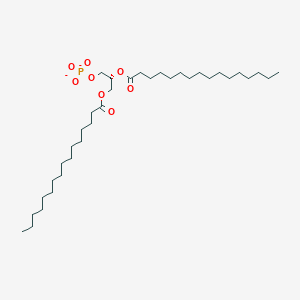
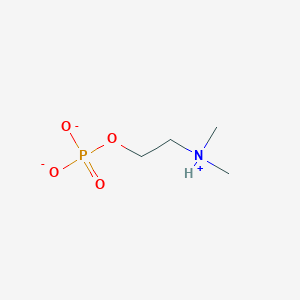
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
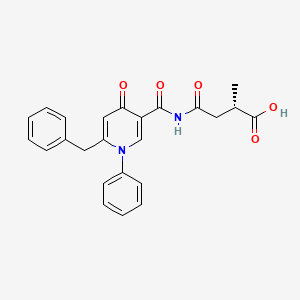

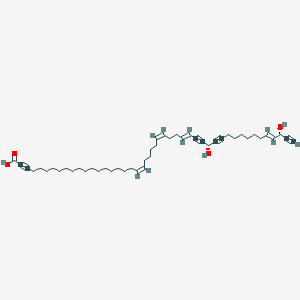
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)
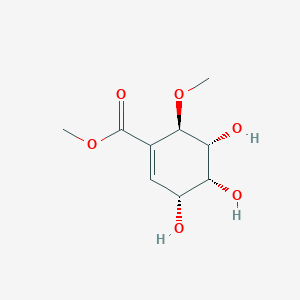
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
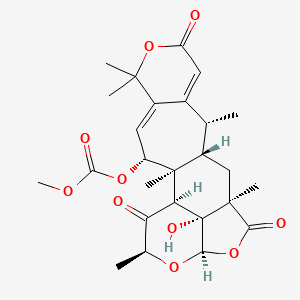
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
